N-(2H-1,3-benzodioxol-5-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide N-(2H-1,3-benzodioxol-5-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1031631-64-7
VCID: VC6841763
InChI: InChI=1S/C23H25FN4O4S/c24-15-3-1-14(2-4-15)10-28-8-7-18-17(11-28)22(30)27-23(26-18)33-12-21(29)25-16-5-6-19-20(9-16)32-13-31-19/h1-6,9,17-18,23,26H,7-8,10-13H2,(H,25,29)(H,27,30)
SMILES: C1CN(CC2C1NC(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)F
Molecular Formula: C23H21FN4O4S
Molecular Weight: 468.5

N-(2H-1,3-benzodioxol-5-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 1031631-64-7

Cat. No.: VC6841763

Molecular Formula: C23H21FN4O4S

Molecular Weight: 468.5

* For research use only. Not for human or veterinary use.

N-(2H-1,3-benzodioxol-5-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide - 1031631-64-7

Specification

CAS No. 1031631-64-7
Molecular Formula C23H21FN4O4S
Molecular Weight 468.5
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H25FN4O4S/c24-15-3-1-14(2-4-15)10-28-8-7-18-17(11-28)22(30)27-23(26-18)33-12-21(29)25-16-5-6-19-20(9-16)32-13-31-19/h1-6,9,17-18,23,26H,7-8,10-13H2,(H,25,29)(H,27,30)
Standard InChI Key HWANRFRABVMPAB-UHFFFAOYSA-N
SMILES C1CN(CC2C1NC(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)F

Introduction

N-(2H-1,3-benzodioxol-5-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound characterized by its complex heterocyclic structure. This molecule has gained attention for its potential applications in medicinal chemistry due to its structural features that allow for interactions with biological targets. Below is a detailed exploration of its properties, synthesis methods, and potential applications.

Synthesis Methodology

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-pyrido[4,3-d]pyrimidin}-sulfanyl)acetamide typically involves multi-step organic transformations:

  • Formation of the Pyridopyrimidine Core:

    • A condensation reaction between a pyrimidine derivative and an aldehyde (e.g., 4-fluorobenzaldehyde) forms the pyridopyrimidine scaffold.

    • This step may involve catalytic reagents like acids or bases to facilitate cyclization.

  • Introduction of the Sulfanyl Group:

    • A thiol-containing intermediate reacts with the pyridopyrimidine core to introduce the sulfanyl linkage.

  • Attachment of the Benzodioxole Moiety:

    • The benzodioxole group is introduced via amide bond formation using coupling reagents such as carbodiimides (e.g., DCC or EDC).

The final product is purified using chromatography techniques such as column chromatography or recrystallization.

Biological Activity

This compound has been investigated for its potential pharmacological properties:

  • Enzyme Inhibition:

    • The presence of aromatic and heterocyclic groups suggests possible interactions with enzymes such as kinases or reductases through hydrogen bonding and π-stacking.

  • Anti-inflammatory Potential:

    • Molecular docking studies indicate that the compound may inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways.

  • Anticancer Properties:

    • The pyridopyrimidine core is known for its role in targeting DNA or protein kinases associated with cancer cell proliferation.

Analytical Characterization

The structural elucidation of this compound can be confirmed using various analytical techniques:

TechniquePurpose
NMR SpectroscopyIdentification of hydrogen and carbon environments in the molecule (e.g., 1H^1H-NMR and 13C^{13}C-NMR).
Mass SpectrometryDetermination of molecular weight and fragmentation pattern.
IR SpectroscopyDetection of functional groups such as amides (C=OC=O) and sulfanyl groups (SHS-H).
X-ray CrystallographyProvides a three-dimensional structure for confirming stereochemistry.

Applications in Medicinal Chemistry

The unique structure of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-fluorobenzyl)-pyrido[4,3-d]pyrimidin]}acetamide makes it a candidate for drug development:

  • Targeted Therapy:

    • Its ability to bind specific enzymes makes it suitable for targeted therapies in diseases like cancer or autoimmune disorders.

  • Drug Optimization:

    • Modifications to the benzodioxole or pyridopyrimidine groups could enhance bioavailability or reduce toxicity.

  • Lead Compound Development:

    • This molecule serves as a lead compound for synthesizing derivatives with improved pharmacokinetics.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesPotential Applications
N-(6-acetyl-benzodioxol)-fluorobenzamide Contains acetyl substitutionAnti-inflammatory agent
N-[5-(aminosulfonyl)-thiazol]-acetamide Sulfonamide group enhances solubilityAntibacterial properties
N-(benzodioxol)-difluorophenyl-pyridine-carboxamide Pyridine carboxamide enhances binding affinityAnticancer and enzyme inhibition

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